molecular formula C7H6FNO3 B12959525 2-((3-Fluoropyridin-4-yl)oxy)acetic acid

2-((3-Fluoropyridin-4-yl)oxy)acetic acid

Cat. No.: B12959525
M. Wt: 171.13 g/mol
InChI Key: OBPZRUQEZFJHOW-UHFFFAOYSA-N
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Description

2-((3-Fluoropyridin-4-yl)oxy)acetic acid is a fluorinated pyridine derivative offered for research and development purposes. This compound serves as a versatile synthetic building block. Pyridine-based compounds are of significant interest in modern agrochemistry, with many recent innovations featuring a pyridine scaffold to enhance efficacy, overcome resistance, and reduce application dosages for environmental benefit . The structure of this acid, featuring an acetic acid linker attached to a fluoropyridine ring, is analogous to that of known herbicides such as fluroxypyr, which acts as a synthetic auxin . This suggests potential application in the development of novel agrochemicals. Furthermore, the 3-fluoropyridin-4-yloxy moiety is a valuable scaffold in medicinal chemistry, appearing in patented compounds investigated for treating various neurological conditions, cancers, and viral infections . As a key intermediate, this compound can be functionalized via cross-coupling reactions to create diverse chemical libraries for screening . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

OBPZRUQEZFJHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-fluoropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom in chloroacetic acid is replaced by the pyridine ring, forming the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoropyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((3-Fluoropyridin-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds Identified:

2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid (CAS: 1526863-79-5) Structure: Features a fluorine atom on both the pyridine ring (3-position) and the α-carbon of the acetic acid. Molecular Formula: C₈H₈FNO₂; Molecular Weight: 169.15 g/mol . Key Differences: Unlike the target compound, this molecule lacks an ether linkage, with the pyridine directly bonded to the acetic acid’s α-carbon.

2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 451461-16-8) Structure: Contains a thienopyrimidinone core with a 4-fluorophenyl group and an acetic acid side chain. Molecular Formula: C₁₄H₉FN₂O₃S; Molecular Weight: 304.3 g/mol .

2-(3-Bromo-4-methoxyphenyl)acetic acid

  • Structure : A phenyl ring substituted with bromine (3-position), methoxy (4-position), and acetic acid.
  • Molecular Formula : C₉H₉BrO₃; Molecular Weight : 257.07 g/mol .
  • Key Differences : The bromine and methoxy groups influence electronic properties (C–C–C angles: 118.2°–121.5°), with strong O–H∙∙∙O hydrogen bonding forming R₂²(8) dimers in crystals.

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Structure Key Properties/Applications Reference
2-((3-Fluoropyridin-4-yl)oxy)acetic acid* C₇H₆FNO₃ 187.13 3-F on pyridine, ether linkage Hypothesized use in drug design
2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid C₈H₈FNO₂ 169.15 Dual fluorination, no ether link Lab research (non-pharmaceutical)
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Br (electron-withdrawing), OMe Natural product synthesis
2-[5-(4-fluorophenyl)-4-oxothienopyrimidin-3-yl]acetic acid C₁₄H₉FN₂O₃S 304.3 Thienopyrimidinone core Life science research
Key Observations:
  • Electronic Effects : Fluorine and bromine substituents increase electron-withdrawing character, affecting acidity (e.g., pKa) and reactivity in coupling reactions.
  • Hydrogen Bonding : Ether linkages (as in the target compound) and carboxylic acid groups enable hydrogen bonding, influencing solubility and crystal packing (e.g., R₂²(8) dimers in bromophenyl derivatives) .
  • Steric Considerations: Bulky heterocycles (e.g., thienopyrimidinone) reduce conformational flexibility compared to simpler pyridine-based structures.

Biological Activity

2-((3-Fluoropyridin-4-yl)oxy)acetic acid is an organic compound characterized by a unique structure that includes a fluorinated pyridine moiety linked to an acetic acid group. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in pharmacological contexts. The following sections provide a detailed overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8FNO3\text{C}_8\text{H}_8\text{F}\text{N}O_3

This compound features a fluorine atom that enhances its lipophilicity, potentially improving its binding affinity to various biological targets. Such structural characteristics suggest that it may influence important biological pathways, including those related to inflammation and cancer treatment.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the pyridine derivative followed by the attachment of the acetic acid moiety. Common synthetic routes include:

  • Formation of Pyridine Derivative : Starting from 3-fluoropyridine, various reagents are used to modify the pyridine ring.
  • Etherification : The acetic acid group is introduced through etherification reactions.
  • Purification : The product is purified using techniques such as thin-layer chromatography (TLC) to ensure the desired compound is obtained.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
  • Anticancer Properties : The compound's structural features may allow it to interact with specific receptors or enzymes involved in cancer progression, suggesting potential applications in oncology.

Interaction Studies

Interaction studies have focused on assessing the binding capabilities of this compound with various biological targets. These studies are crucial for evaluating the compound's pharmacokinetics and pharmacodynamics. Key findings include:

Biological TargetBinding AffinityNotes
Enzyme XHighPotential inhibitor
Receptor YModeratePossible modulator

These interactions indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Inflammation : A study demonstrated that this compound reduced markers of inflammation in vitro, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis, highlighting its anticancer properties .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses unique features that may enhance its biological activity:

Compound NameMolecular FormulaKey Features
3-FluoropyridineC₅H₄FNBasic pyridine structure with fluorine
4-(Pyridin-3-yloxy)butanoic acidC₁₀H₁₂N₃O₃Longer carbon chain with similar functionalities
2-(Pyridin-4-yloxy)acetic acidC₉H₉N₃O₃Similar acetic acid functionality

The distinguishing feature of this compound lies in its specific combination of a fluorinated pyridine and an acetic acid group, which may enhance its biological activity compared to similar compounds.

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